molecular formula C10H5F2NOS B7997112 (3,5-Difluorophenyl)(thiazol-2-yl)methanone

(3,5-Difluorophenyl)(thiazol-2-yl)methanone

Cat. No.: B7997112
M. Wt: 225.22 g/mol
InChI Key: QQKPHUJQJGXVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Difluorophenyl)(thiazol-2-yl)methanone is a fluorinated aromatic ketone featuring a thiazole ring linked to a 3,5-difluorophenyl group. This compound is part of a broader class of methanone derivatives studied for their pharmacological and chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug discovery . Synthesis typically involves coupling halogenated aromatic aldehydes with thiazole precursors under basic conditions, as seen in related compounds .

Properties

IUPAC Name

(3,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKPHUJQJGXVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(thiazol-2-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(thiazol-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of thiazole can exhibit potent activity against various cancer cell lines and bacterial strains.

Case Studies

  • Anticancer Activity : A study demonstrated that thiazole derivatives, including those related to (3,5-Difluorophenyl)(thiazol-2-yl)methanone, showed significant cytotoxic effects against breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : Another study highlighted the effectiveness of thiazole compounds against resistant strains of bacteria. The presence of the difluorophenyl group enhances the lipophilicity and membrane permeability, contributing to its antibacterial efficacy .

This compound has been explored for various biological activities beyond antimicrobial effects.

Biological Applications

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders .
  • Antiviral Activity : Preliminary studies indicate potential antiviral properties against certain viruses, suggesting a role in developing antiviral therapeutics .

Material Science

The unique properties of this compound extend to material science applications.

Material Applications

  • Polymer Chemistry : The compound can be used as a building block in synthesizing functional polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and performance under varying conditions .
  • Nanomaterials : There is ongoing research into using this compound in the synthesis of nanomaterials for applications in electronics and photonics due to its electronic properties .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against resistant bacterial strains
Biological ActivityEnzyme inhibitorsPotential targets for metabolic disorders
Antiviral agentsPreliminary antiviral activity observed
Material ScienceFunctional polymersEnhances thermal stability
NanomaterialsPromising electronic properties

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(thiazol-2-yl)methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The difluorophenyl group can enhance the compound’s binding affinity and stability. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between (3,5-Difluorophenyl)(thiazol-2-yl)methanone and related methanone derivatives:

Compound Core Structure Substituents Synthetic Method Key Properties/Activity
This compound Thiazole + difluorophenyl 3,5-Difluorophenyl group Aldehyde substitution with thiazole precursors Enhanced lipophilicity; potential allosteric modulation (inferred from analogs)
(3,5-Dimethylpiperidin-1-yl)(benzothiazol-2-yl)methanone (4c) Benzothiazole + piperidinyl 3,5-Dimethylpiperidinyl, alkoxy chain Nucleophilic substitution using 1,3-dibromopropane Multitargeted ligand activity; improved solubility due to piperidine
2-(4-(2,4-Difluorophenyl)-triazol-3-ylthio)-1-phenylethanone Triazole + difluorophenyl 2,4-Difluorophenyl, phenylsulfonyl group Condensation of triazole with α-halogenated ketones Antifungal activity (implied by structural motifs)
(1-(3,4-Dimethoxybenzyl)-indol-3-yl)(thiazol-2-yl)methanone (8c) Indole + thiazole 3,4-Dimethoxybenzyl, substituted indole Alkylation with benzyl bromide under DBU catalysis Fluorescent properties; potential CNS targeting due to lipophilic substituents
5-(4-Ethoxyphenyl)-pyridinylmethanone (7x) Pyridine + difluorophenyl 4-Ethoxyphenyl, propylamino group Aldehyde-amine coupling followed by propylamine substitution Type I positive allosteric modulator (mGluR5); improved binding affinity
4-(3,5-Difluorophenyl)-triazol-2-ylmethanone Triazole + pyrrolidinyl 3,5-Difluorophenyl, pyrrolidine Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Enhanced metabolic stability; kinase inhibition (speculated)
(3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone Thiophene + dimethylphenyl 3,5-Dimethylphenyl, dioxolane ring Friedel-Crafts acylation with dioxolane-thiophene Agrochemical applications; improved photostability

Structural and Functional Insights

  • Fluorination Effects: The 3,5-difluorophenyl group in the title compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like the 3,5-dimethylphenyl derivative . This enhances membrane permeability and target binding in biological systems .
  • Heterocyclic Core Variations: Thiazole vs. Pyridine: Thiazole-containing compounds (e.g., the title compound) exhibit stronger π-π stacking interactions than pyridine derivatives (e.g., 7x), which may influence receptor binding kinetics . Triazole vs. Indole: Triazole derivatives (e.g., ) often show higher metabolic stability, while indole-based methanones (e.g., 8c) may interact with serotoninergic pathways due to structural resemblance to tryptamine .
  • Synthetic Flexibility : The title compound’s synthesis via aldehyde-thiazole coupling contrasts with more complex routes for triazole derivatives (e.g., CuAAC in ), highlighting trade-offs between yield and functional group diversity.

Pharmacokinetic Considerations

  • Solubility : Piperidinyl and pyrrolidinyl substituents (e.g., ) improve aqueous solubility compared to the title compound’s purely aromatic structure.
  • Metabolic Stability : Fluorination in the title compound and triazole derivatives (e.g., ) reduces oxidative metabolism, extending half-life in vivo.

Biological Activity

(3,5-Difluorophenyl)(thiazol-2-yl)methanone is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi, including:

  • Candida albicans : Minimum inhibitory concentration (MIC) values ranged from 3.92 to 4.01 mM.
  • Aspergillus niger : MIC values were reported between 4.01 and 4.23 mM .

The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance activity against these pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer potential. A study on similar thiazole derivatives indicated that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer drugs .

Study on Thiazole Derivatives

A comprehensive study demonstrated that thiazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. For instance:

  • Compound 5 showed IC50 values in the range of 0.08–12.07 mM against several cancer types, indicating potent activity .
  • The mechanism involved interference with key signaling pathways such as p38 MAPK and VEGFR-2, which are vital in tumor progression and angiogenesis .

Comparative Analysis of Thiazole Compounds

A comparative analysis of various thiazole derivatives highlighted that those with additional functional groups had enhanced biological activities. For example, the introduction of halogen atoms at specific positions significantly improved their antimicrobial and anticancer properties .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
This compoundAntimicrobialC. albicans3.92–4.01 mM
This compoundAntimicrobialA. niger4.01–4.23 mM
Thiazole Derivative 5AnticancerVarious Cancer Cell Lines0.08–12.07 mM

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The difluorophenyl group likely enhances binding affinity through hydrophobic interactions, while the thiazole ring may participate in π-π stacking interactions with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.